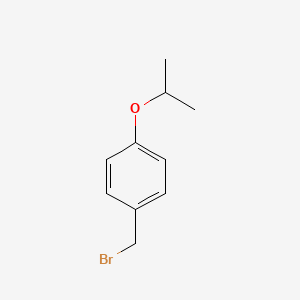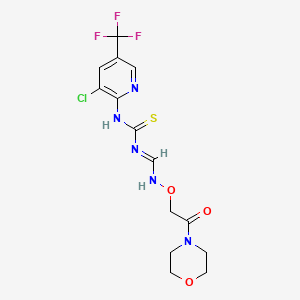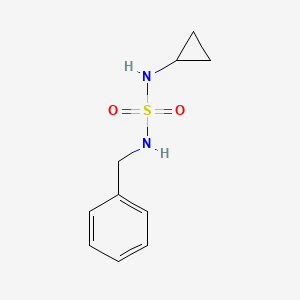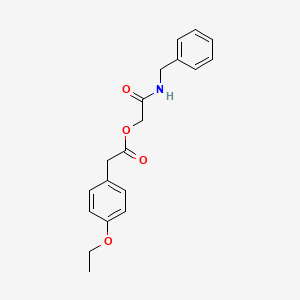
1-(Bromomethyl)-4-(propan-2-yloxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(Bromomethyl)-4-(propan-2-yloxy)benzene”, also known as “1-Bromo-2-isopropoxybenzene”, is used as an intermediate in organic syntheses . It is slightly soluble in water .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H13BrO . The molecular weight is 229.11 .Physical And Chemical Properties Analysis
“this compound” is a clear colorless liquid . It has a molecular weight of 229.11 and is slightly soluble in water .Applications De Recherche Scientifique
Polymer Synthesis and Applications
1-(Bromomethyl)-4-(propan-2-yloxy)benzene is instrumental in the synthesis of complex polymers. For instance, it has been used as a bifunctional initiator in the cationic ring opening polymerization (CROP) of tetrahydrofuran, leading to macromonomers with central 2,5-dibromobenzene rings. These macromonomers were further utilized in Suzuki coupling reactions to produce poly(p-phenylene) (PPP) with alternating polytetrahydrofuran (PTHF) and hexyl side chains, as well as PPPs with polystyrene (PSt) and PTHF side chains. These novel polymers exhibit high solubility in common organic solvents and were characterized for their thermal behavior and solubility, demonstrating potential for various industrial and research applications due to their unique properties (Cianga, Hepuzer, & Yagcı, 2002).
Synthesis of Non-peptide Small Molecular Antagonists
In the realm of medicinal chemistry, this compound has been utilized in the synthesis of non-peptide small molecular antagonists. For example, the compound served as a key intermediate in creating benzamide derivatives, which showed promise as novel non-peptide CCR5 antagonists. These derivatives were synthesized through a series of reactions involving elimination, reduction, and bromination, and their structures were characterized using NMR and MS techniques. The synthesized compounds were also evaluated for their biological activity, highlighting the chemical's utility in the development of new therapeutic agents (Bi, 2015).
Optimization and Biological Evaluation of Derivatives
A study detailed the synthesis of (prop-2-ynyloxy)benzene derivatives, showcasing a convenient method for producing these compounds with good yields. This research not only explored the synthesis optimization but also examined the antibacterial and antiurease activities of the synthesized compounds, indicating some of the derivatives' significant biological effects. This approach underscores the versatility of this compound derivatives in synthesizing compounds with potential pharmacological benefits (Batool et al., 2014).
Propriétés
IUPAC Name |
1-(bromomethyl)-4-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-8(2)12-10-5-3-9(7-11)4-6-10/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZAPWUMPOPYFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72729-52-3 |
Source


|
| Record name | 1-(bromomethyl)-4-(propan-2-yloxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(cyanomethyl)-2-[(5-methyl-2-phenoxyphenyl)amino]acetamide](/img/structure/B2857497.png)
![Methyl (2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2857498.png)
![4-[(2-Methoxyphenoxy)methyl]-1,3-thiazol-2-amine](/img/structure/B2857500.png)
![2-(butylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2857501.png)
![[5-(Methoxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2857502.png)
![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(pyridin-3-yl)methanone](/img/structure/B2857503.png)
amino}-N-methylacetamide](/img/structure/B2857505.png)

